

Asymmetric Synthesis of Sulfimides Using Rhodium Catalysts: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfimide

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This document provides detailed application notes and experimental protocols for the asymmetric synthesis of **sulfimides** utilizing rhodium catalysts. The methodologies outlined herein are based on established literature and offer robust procedures for accessing chiral **sulfimides**, which are valuable building blocks in medicinal chemistry and organic synthesis.

Introduction

Chiral **sulfimides** are important structural motifs in a variety of biologically active molecules and serve as versatile synthetic intermediates. Their synthesis in an enantiomerically pure form is of significant interest. Rhodium-catalyzed reactions have emerged as powerful tools for the asymmetric synthesis of **sulfimides**, offering high levels of stereocontrol and functional group tolerance. This note details two primary and effective strategies: the rhodium(II)-catalyzed S-alkylation of sulfenamides with diazo compounds and the rhodium(II)-catalyzed imidation of sulfides with nitrene precursors.

Method 1: Rhodium(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides

This method provides access to a wide range of enantioenriched **sulfimides** through the reaction of sulfenamides with acceptor-acceptor diazo compounds, catalyzed by a chiral

dirhodium(II) complex. The reaction is highly efficient, with catalyst loadings as low as 1 mol%, and proceeds with excellent yields and enantioselectivities.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Data Presentation: Substrate Scope

The following tables summarize the substrate scope for the Rh(II)-catalyzed enantioselective S-alkylation of sulfenamides.

Table 1: Variation of the Diazo Compound

Entry	Diazo Compound	Sulfenamide	Product	Yield (%)	e.r.
1	Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate	N-(tert-Butoxycarbonyl)-S-(4-methylphenyl)sulfenamide	3a	95	96:4
2	Methyl 2-diazo-2-(azetidin-2-on-1-yl)acetate	N-(tert-Butoxycarbonyl)-S-(4-methylphenyl)sulfenamide	3b	85	95:5
3	Methyl 2-diazo-2-(piperidin-2-on-1-yl)acetate	N-(tert-Butoxycarbonyl)-S-(4-methylphenyl)sulfenamide	3c	90	60:40
4	Methyl 2-diazo-2-(N,N-dimethylacetamido)acetate	N-(tert-Butoxycarbonyl)-S-(4-methylphenyl)sulfenamide	3d	92	94:6
5	Ethyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate	N-(tert-Butoxycarbonyl)-S-(4-methylphenyl)sulfenamide	3f	96	97:3

Reaction conditions: Sulfenamide (0.2 mmol), diazo compound (0.24 mmol), Rh₂(S-PTAD)₄ (1 mol%), in 1,2-dichloroethane (DCE) at 23 °C for 12 h.

Table 2: Variation of the Sulfenamide

Entry	Diazo Compound	Sulfenamide	Product	Yield (%)	e.r.
1	Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate	N-(tert-Butoxycarbon yl)-S-phenylsulfenamide	4a	94	95:5
2	Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate	N-(tert-Butoxycarbon yl)-S-(4-bromophenyl)sulfenamide	4b	91	96:4
3	Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate	N-(tert-Butoxycarbon yl)-S-(2-methylphenyl)sulfenamide	4c	88	98:2
4	Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate	N-(tert-Butoxycarbon yl)-S-benzylsulfenamide	4d	85	93:7

Reaction conditions: Sulfenamide (0.2 mmol), diazo compound (0.24 mmol), Rh₂(S-PTAD)₄ (1 mol%), in 1,2-dichloroethane (DCE) at 23 °C for 12 h.

Experimental Protocol: General Procedure for S-Alkylation

Materials:

- Chiral dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄)
- Sulfenamide

- Diazo compound
- Anhydrous solvent (e.g., 1,2-dichloroethane)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware

Procedure:

- To an oven-dried vial equipped with a magnetic stir bar, add the sulfenamide (1.0 equiv).
- Under an inert atmosphere, add the chiral dirhodium(II) catalyst (0.01 equiv).
- Dissolve the solids in anhydrous 1,2-dichloroethane (to make a 0.1 M solution with respect to the sulfenamide).
- Add the diazo compound (1.2 equiv) to the solution.
- Stir the reaction mixture at room temperature (23 °C) for 12-24 hours, monitoring the reaction progress by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired **sulfimide**.
- Determine the enantiomeric ratio by chiral HPLC analysis.

Method 2: Rhodium(II)-Catalyzed Diastereoselective Imidation of Sulfides

This protocol describes the synthesis of chiral **sulfimides** through the diastereoselective imidation of prochiral sulfides using a chiral nitrene precursor, catalyzed by a dirhodium(II) complex. The use of N-mesyloxycarbamates as nitrene precursors in the presence of specific additives is crucial for high yields and diastereoselectivities.^{[6][7]}

Data Presentation: Substrate Scope

Table 3: Diastereoselective Imidation of Various Sulfides

Entry	Sulfide	Nitrene Precursor	Product	Yield (%)	d.r.
1	Thioanisole	(R)-N-(mesitylsulfonyloxy)carbamate acid tert-butyl ester	5a	95	92:8
2	Phenyl ethyl sulfide	(R)-N-(mesitylsulfonyloxy)carbamate acid tert-butyl ester	5b	92	90:10
3	Benzyl phenyl sulfide	(R)-N-(mesitylsulfonyloxy)carbamate acid tert-butyl ester	5c	97	96:4
4	4-Chlorothioanisole	(R)-N-(mesitylsulfonyloxy)carbamate acid tert-butyl ester	5d	88	91:9
5	Naphthyl methyl sulfide	(R)-N-(mesitylsulfonyloxy)carbamate acid tert-butyl ester	5e	90	93:7

Reaction conditions: Sulfide (0.5 mmol), Nitrene Precursor (0.55 mmol), Rh₂(S-NTTL)₄ (1 mol%), DMAP (0.25 equiv), bis(DMAP)CH₂Cl₂ (0.25 equiv) in CH₂Cl₂ at 40 °C for 6 h.

Experimental Protocol: General Procedure for Sulfide Imidation

Materials:

- Dirhodium(II) tetrakis(N-1,8-naphthoyl-tert-leucinate) ($\text{Rh}_2(\text{S-NTTL})_4$)
- Sulfide
- Chiral N-mesyloxycarbamate
- 4-Dimethylaminopyridine (DMAP)
- $\text{bis(DMAP)CH}_2\text{Cl}_2$
- Anhydrous solvent (e.g., Dichloromethane)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware

Procedure:

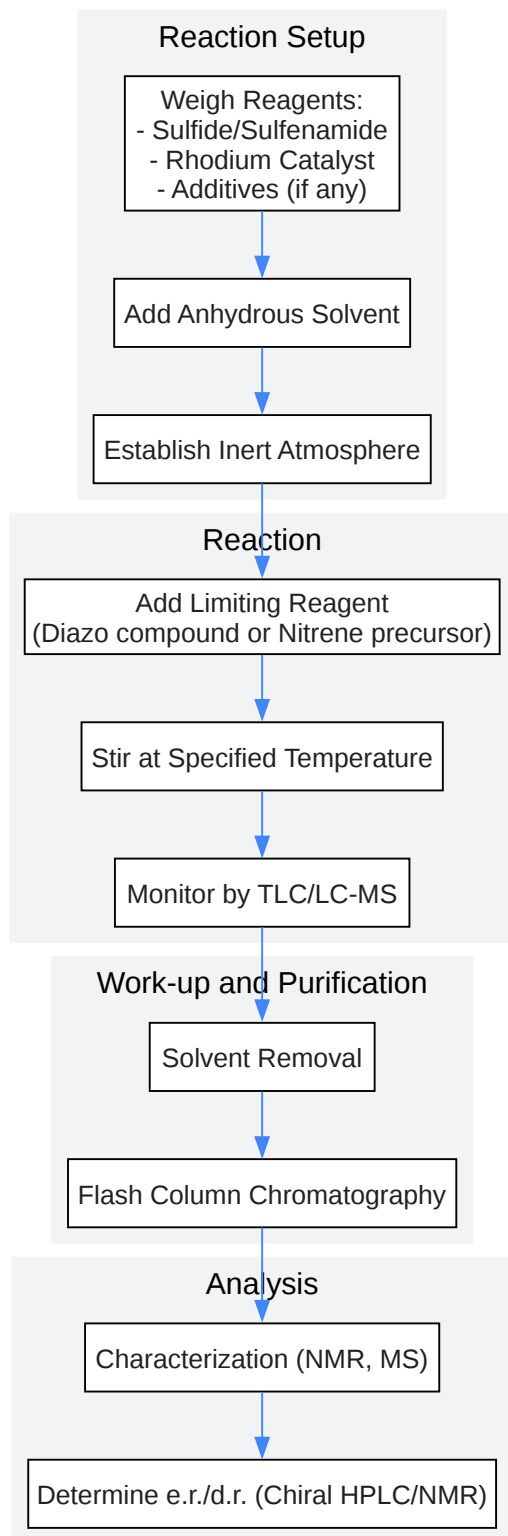
- To an oven-dried Schlenk tube, add $\text{Rh}_2(\text{S-NTTL})_4$ (0.01 equiv), DMAP (0.25 equiv), and $\text{bis(DMAP)CH}_2\text{Cl}_2$ (0.25 equiv).
- Evacuate and backfill the tube with an inert atmosphere.
- Add anhydrous dichloromethane, followed by the sulfide (1.0 equiv).
- Add the chiral N-mesyloxycarbamate (1.1 equiv) to the reaction mixture.
- Stir the mixture at 40 °C for 6-12 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and concentrate under reduced pressure.

- Purify the residue by flash column chromatography on silica gel to yield the enantioenriched **sulfimide**.
- Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

Visualizations

Experimental Workflow

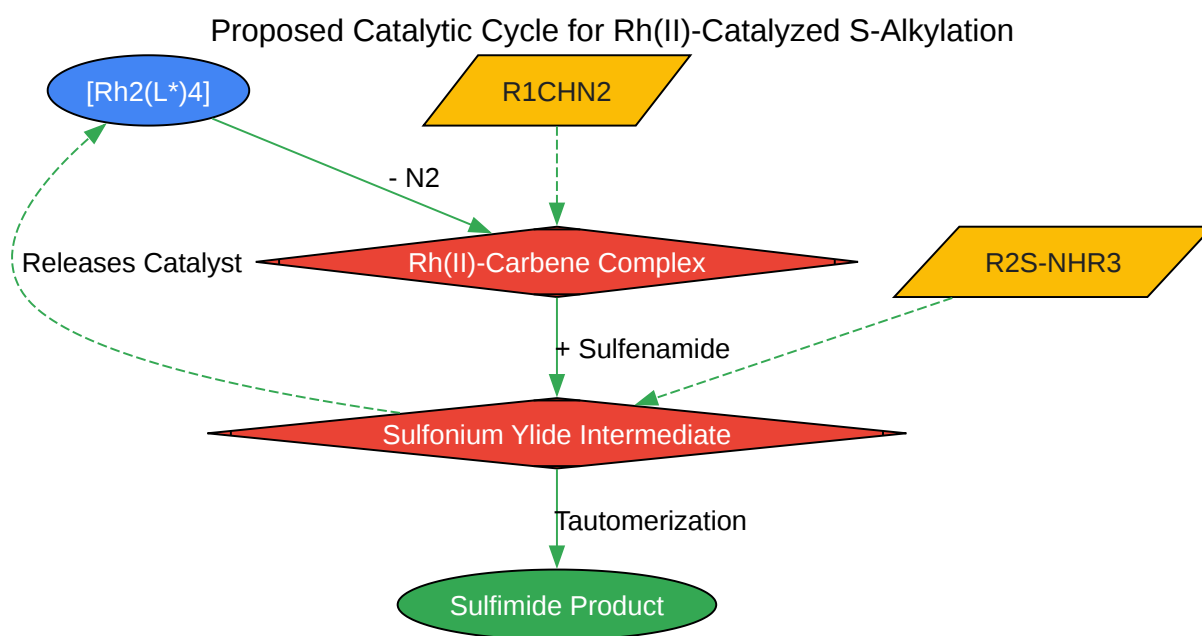
General Experimental Workflow for Asymmetric Sulfimide Synthesis



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Caption: General workflow for rhodium-catalyzed asymmetric **sulfimide** synthesis.

Proposed Catalytic Cycle for S-Alkylation of Sulfenamides



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